tert-Butyl 3-carbamoylpropylmethylcarbamate
Description
tert-Butyl 3-carbamoylpropylmethylcarbamate is a carbamate derivative characterized by a tert-butyl carbamate group attached to a propylmethyl chain terminated with a carbamoyl moiety. Carbamates are widely utilized in medicinal chemistry and materials science due to their stability, bioavailability, and versatility as protecting groups for amines. For example, tert-butyl carbamates with similar alkyl or amide substituents (e.g., ) demonstrate predictable reactivity patterns in nucleophilic substitution and hydrolysis reactions .
Properties
IUPAC Name |
tert-butyl N-(4-amino-4-oxobutyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12(4)7-5-6-8(11)13/h5-7H2,1-4H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUJQTSTRHEWJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-carbamoylpropylmethylcarbamate typically involves the reaction of tert-butyl hydroperoxide with benzyl cyanide under metal-free conditions. This reaction proceeds smoothly in one pot, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: Industrial production methods for this compound often involve the use of tert-butyl hydroperoxide and benzyl cyanide, similar to laboratory synthesis. The reaction conditions are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-carbamoylpropylmethylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly stable towards most nucleophiles and bases, making it suitable for use in diverse chemical environments .
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: this compound can undergo substitution reactions with various nucleophiles and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Chemistry: tert-Butyl 3-carbamoylpropylmethylcarbamate is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology: In biological research, this compound serves as a biochemical reagent for the synthesis of various bioactive compounds. It is used in the preparation of N-Boc-1,3-propanediamine, which plays a crucial role in the synthesis of spermidine analogs .
Medicine: The compound is utilized in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In industrial applications, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and ease of synthesis make it a preferred choice for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-carbamoylpropylmethylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of stable carbamate bonds, which can modify the activity of target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and physicochemical differences between tert-Butyl 3-carbamoylpropylmethylcarbamate and related carbamate derivatives:
Key Structural and Functional Insights
Reactivity and Stability: The tert-butyl group universally enhances hydrolytic stability across all analogs, protecting the carbamate from premature cleavage in acidic or basic conditions . Substituents like methacrylamido () or thioamide () introduce additional reactivity. For example, the methacrylamido group enables copolymerization with vinyl monomers, while the thioamide group facilitates coordination with transition metals .
Solubility and Polarity: Bulky substituents (e.g., diphenylpropanol in ) reduce aqueous solubility but improve lipid membrane permeability, making such derivatives valuable in drug delivery . Simpler analogs like tert-butyl isopropylcarbamate () exhibit higher volatility and solubility in organic solvents, favoring their use in industrial coatings .
Electronic Effects :
- Electron-withdrawing groups (e.g., chloro-dioxonaphthalene in ) alter the carbamate’s electronic profile, enhancing its suitability for charge-transfer applications in optoelectronics .
Biological Activity
tert-Butyl 3-carbamoylpropylmethylcarbamate, often referred to as M4, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of M4, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
M4 exhibits several biological activities, particularly in neuroprotection and anti-inflammatory responses. Key mechanisms include:
- Inhibition of Amyloid Beta Aggregation : M4 acts as a β-secretase and acetylcholinesterase inhibitor, which are critical in preventing the aggregation of amyloid beta peptides (Aβ) associated with Alzheimer's disease. This was demonstrated in in vitro studies where M4 significantly reduced cell death in astrocytes induced by Aβ1-42 .
- Reduction of TNF-α and Free Radicals : The compound has been shown to lower levels of tumor necrosis factor-alpha (TNF-α) and reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .
Biological Activity Overview
The biological activity of M4 can be summarized as follows:
| Activity Type | Mechanism/Effect |
|---|---|
| Neuroprotection | Inhibits Aβ aggregation; protects astrocytes from Aβ-induced toxicity |
| Anti-inflammatory | Reduces TNF-α levels; decreases oxidative stress markers |
| Cytotoxicity | Exhibits low cytotoxicity at therapeutic concentrations |
Case Studies
- In Vitro Studies on Astrocytes :
- In Vivo Studies :
Comparative Analysis with Other Compounds
M4's biological activity can be compared with other compounds that target similar pathways:
| Compound | Mechanism | Efficacy in Neuroprotection | Notes |
|---|---|---|---|
| M4 | β-secretase & AChE inhibitor | Moderate | Reduces TNF-α; protects astrocytes |
| Galantamine | AChE inhibitor | High | Established treatment for Alzheimer's |
| Donepezil | AChE inhibitor | High | Similar mechanism; widely used |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
